Introduction: The Strategic Value of Phenyl 2-fluoro-5-nitrobenzoate
Introduction: The Strategic Value of Phenyl 2-fluoro-5-nitrobenzoate
An In-Depth Technical Guide to the Synthesis and Characterization of Phenyl 2-fluoro-5-nitrobenzoate
For the attention of researchers, scientists, and professionals in drug development, this document serves as a comprehensive guide on the synthesis and analytical characterization of Phenyl 2-fluoro-5-nitrobenzoate. As a valued intermediate in organic synthesis, this compound's utility stems from its unique electronic and steric properties, conferred by the fluorine and nitro substituents on the phenyl ring.[1] This guide provides a field-proven synthesis protocol, detailed characterization methodologies, and the underlying scientific rationale for these procedures.
Phenyl 2-fluoro-5-nitrobenzoate (CAS: 1257535-04-8) is a versatile chemical building block employed in the synthesis of more complex molecules, particularly within the pharmaceutical industry for the development of Active Pharmaceutical Ingredients (APIs).[1] Its structure, featuring an ester linkage between a phenol and a substituted benzoic acid, contains several key functional groups. The electron-withdrawing nitro group and the fluorine atom on the benzoate ring make it a valuable precursor for various chemical transformations.[2] Specifically, the fluorine atom is susceptible to nucleophilic aromatic substitution (SNAr), while the nitro group can be reduced to an amine, opening pathways to a diverse range of derivatives.[2] This guide elucidates a reliable pathway to its synthesis and the rigorous analytical methods required to verify its identity and purity.
Synthesis of Phenyl 2-fluoro-5-nitrobenzoate
The synthesis of Phenyl 2-fluoro-5-nitrobenzoate is most effectively achieved through the esterification of 2-fluoro-5-nitrobenzoic acid with phenol. While direct esterification between carboxylic acids and phenols can be slow, the reaction can be driven to completion using an acid catalyst and heat, a method known as Fischer-Speier esterification.[3][4] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the phenol.[5]
An alternative, often faster, method involves converting the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂), which then readily reacts with phenol.[3] For this guide, we will focus on the direct acid-catalyzed esterification, which avoids the handling of moisture-sensitive acyl chlorides.
Synthetic Workflow
The overall process involves the reaction of the starting materials, followed by a liquid-liquid extraction to separate the product from the acid catalyst and unreacted starting materials, and finally, purification by recrystallization to obtain the pure solid product.
Detailed Experimental Protocol
Materials:
-
2-Fluoro-5-nitrobenzoic acid
-
Phenol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Toluene
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethanol
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus and condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filtration flask
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, add 2-fluoro-5-nitrobenzoic acid (1.0 eq), phenol (1.1 eq), and toluene (approx. 100 mL).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (0.1 eq) to the stirring mixture.
-
Reflux: Heat the mixture to reflux (approximately 110-120°C). The water formed during the reaction will be collected in the Dean-Stark trap. Continue reflux until no more water is collected (typically 4-8 hours).
-
Work-up: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.
-
Neutralization and Extraction: Carefully add 100 mL of saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted carboxylic acid. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (1 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water, to afford pure Phenyl 2-fluoro-5-nitrobenzoate as a solid.
Characterization of Phenyl 2-fluoro-5-nitrobenzoate
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following analytical techniques are standard for this purpose.
Physicochemical and Spectroscopic Data Summary
| Property | Value |
| CAS Number | 1257535-04-8[1] |
| Molecular Formula | C₁₃H₈FNO₄[1] |
| Molecular Weight | 261.21 g/mol [1] |
| Appearance | Expected to be an off-white or pale yellow solid. |
| Storage Condition | 2-8°C, sealed, dry.[1] |
| ¹H NMR (CDCl₃, 400 MHz) | Expected signals in the aromatic region (~δ 7.2-8.5 ppm). |
| ¹³C NMR (CDCl₃, 100 MHz) | Expected signals for ester carbonyl, aromatic carbons, and C-F/C-NO₂ carbons. |
| IR Spectroscopy (KBr) | Characteristic peaks for C=O (ester), C-O, NO₂, C-F, and aromatic C-H. |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z 261, and characteristic fragment ions. |
Characterization Workflow
The logical flow for confirming the product's identity involves a series of spectroscopic and physical analyses, each providing a unique piece of structural information.
Detailed Analytical Protocols
3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
-
Protocol: Dissolve a small sample (5-10 mg) of the purified product in deuterated chloroform (CDCl₃). Acquire ¹H and ¹³C NMR spectra using a 400 MHz (or higher) spectrometer.
-
Expected ¹H NMR Spectrum: The spectrum will show complex multiplets in the aromatic region. The five protons of the phenyl ester group will likely appear between δ 7.20-7.50 ppm. The three protons on the 2-fluoro-5-nitrobenzoate ring will be further downfield due to the electron-withdrawing effects of the nitro and ester groups and will exhibit splitting due to both H-H and H-F coupling.
-
Expected ¹³C NMR Spectrum: The spectrum will show 13 distinct carbon signals. Key signals to identify include the ester carbonyl (C=O) around δ 160-165 ppm, the carbon attached to fluorine (exhibiting a large C-F coupling constant), and the carbon attached to the nitro group.
3.3.2. Infrared (IR) Spectroscopy IR spectroscopy is used to identify the presence of specific functional groups.
-
Protocol: Prepare a KBr pellet containing a small amount of the solid product or analyze a thin film of the sample. Record the spectrum over the range of 4000-400 cm⁻¹.
-
Expected IR Spectrum:
-
~1740-1720 cm⁻¹: Strong absorption due to the C=O stretch of the aromatic ester.
-
~1530 and ~1350 cm⁻¹: Strong, characteristic absorptions for the asymmetric and symmetric stretching of the nitro (NO₂) group.
-
~1250-1100 cm⁻¹: Strong C-O stretching vibrations of the ester group.
-
~1200-1000 cm⁻¹: Absorption corresponding to the C-F stretch.
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
3.3.3. Mass Spectrometry (MS) Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Protocol: Introduce a sample into the mass spectrometer, typically using an electron ionization (EI) source.
-
Expected Mass Spectrum:
-
Molecular Ion (M⁺): A peak at m/z = 261, corresponding to the molecular weight of the compound (C₁₃H₈FNO₄).
-
Key Fragments: Expect fragmentation patterns corresponding to the loss of the phenoxy group (-OC₆H₅) or the 2-fluoro-5-nitrobenzoyl group. A prominent fragment would likely be the 2-fluoro-5-nitrobenzoyl cation at m/z = 168.
-
3.3.4. Melting Point Analysis The melting point is a crucial indicator of a compound's purity.
-
Protocol: Place a small amount of the dry, crystalline product into a capillary tube and determine the melting point range using a calibrated melting point apparatus.
-
Interpretation: A pure compound will exhibit a sharp, narrow melting point range (typically < 2°C). A broad or depressed melting point suggests the presence of impurities.
Conclusion
This guide outlines a robust and verifiable methodology for the synthesis and characterization of Phenyl 2-fluoro-5-nitrobenzoate. The acid-catalyzed esterification of 2-fluoro-5-nitrobenzoic acid with phenol provides a direct route to this valuable synthetic intermediate. Rigorous analytical characterization using NMR, IR, and mass spectrometry, complemented by melting point analysis, is essential to confirm the structural integrity and purity of the final product. By adhering to these protocols, researchers can confidently produce and validate Phenyl 2-fluoro-5-nitrobenzoate for its application in advanced organic synthesis and drug discovery endeavors.
References
-
The Royal Society of Chemistry. (2016). Supporting Information for Pd/C Catalyzed Phenoxycarbonylation Using N-Formylsaccharin as a CO Surrogate in Propylene Carbonate as a Sustainable Solvent. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Phenyl 2-fluoro-5-nitrobenzoate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 182025, Phenyl nitrobenzoate. Retrieved from [Link]
- Google Patents. (n.d.). The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
-
Physical Chemistry Chemical Physics. (2018). IR photofragmentation of the phenyl cation: spectroscopy and fragmentation pathways. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 73895, 1-Fluoro-2-nitrobenzene. Retrieved from [Link]
- Google Patents. (n.d.). A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
-
ResearchGate. (n.d.). Supramolecular and computational analysis of Fluconazole −2−chloro−5−nitrobenzoic acid cocrystal. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzoic acid, phenyl ester - Mass Spectrum. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzoic acid, phenyl ester - IR Spectrum. Retrieved from [Link]
-
ResearchGate. (2002). Cross-linking reactions between phenols and benzoic acid: The role of aryl esters. Retrieved from [Link]
-
PubMed. (2021). Responsive mechanism of 2-fluoro-5-nitrobenzoate based two-photon fluorescent probes for H2Sn detection: A theoretical perspective. Retrieved from [Link]
-
Patsnap. (n.d.). Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Other Reactions of Phenol. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis of 3-Fluoro-5-nitrobenzoic Acid: Processes and Innovations. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
- Google Patents. (n.d.). US5808130A - Esterification of phenols.
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]
-
Wikipedia. (n.d.). Wikipedia:Requested articles/Natural sciences/Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR spectrum of 1-phenyl, 2-propanone. Retrieved from [Link]
